Imidazole
Overview
Description
Imidazole is an organic compound with the formula C₃H₄N₂. It is a white or colorless solid that is highly soluble in water, producing a mildly alkaline solution. This compound is classified as an aromatic heterocycle and is known for its planar five-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound is a key structural motif in many natural products, including the amino acid histidine and the related hormone histamine .
Mechanism of Action
Target of Action
Imidazole is a versatile compound that interacts with a variety of targets. It has been found to interact with several enzymes and receptors, including Monomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzthis compound phosphoribosyltransferase , Myoglobin , Nitric oxide synthase, inducible , Adenylate kinase 2, mitochondrial , Serine/threonine-protein kinase pim-1 , and others . These targets play crucial roles in various biochemical processes, contributing to the broad pharmacological spectrum of this compound .
Mode of Action
This compound interacts with its targets through various mechanisms. For instance, it binds to the active site of enzymes via hydrogen bonding, electrostatic interactions, and hydrophobic interactions . The specific mode of action depends on the target and the context of the interaction. The nitrogen atoms in the this compound ring can form weak interactions with a wide range of enzymes and receptors, demonstrating a wide range of biological and pharmacological effects .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is a key component in the biosynthesis of histidine and purines . The this compound ring is a structural moiety of purines and plays a central role in biological catalysis as part of the side-chain of histidine . Histidine is most frequently found in the catalytic site of enzymes, highlighting the importance of this compound in these biochemical pathways .
Pharmacokinetics
The pharmacokinetics of this compound and its derivatives are complex and depend on the specific compound. For instance, this compound antifungals are metabolized in the liver and are substrates and inhibitors of cytochrome P450 (CYP) isoenzymes, which means they are involved in numerous drug–drug interactions . The ADME properties of this compound compounds can greatly impact their bioavailability and efficacy .
Result of Action
The molecular and cellular effects of this compound’s action are diverse and depend on the specific targets and pathways involved. For example, this compound derivatives have been found to have antibacterial, antifungal, antituberculosis, antiviral, anticancer, antioxidant, antidiabetic, anti-inflammatory, and analgesic effects . These effects are the result of this compound’s interactions with its targets and its involvement in various biochemical pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the atmospheric oxidation mechanism of this compound initiated by hydroxyl radicals has been studied, suggesting that environmental conditions can impact the behavior of this compound . Furthermore, the lipophilicity of this compound derivatives, which can be tuned through the introduction of different hydrophobic substituents, has been found to significantly impact their antibacterial activity .
Biochemical Analysis
Biochemical Properties
Imidazole plays a crucial role in biochemical reactions. It is a critical component of histidine, an amino acid that is a building block of proteins . Histidine residues in enzymes are often involved in catalytic functions and metal ion binding . This compound acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to have anti-cancer effects in hepatocellular carcinoma (HCC) cell lines by inhibiting the AKT and ERK1/2 signaling pathways . It also inhibits cell proliferation by interacting with DNA through covalent or non-covalent interactions .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It is a potent inhibitor of ergosterol synthesis, a main membrane lipid of fungi . The N3 of the this compound compound binds to the heme iron atom of ferric cytochrome P450, whereas the N4 of the triazoles bind to the heme group .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, a severe, dose-related ulcerative dermatitis occurs in 5%–10% of dogs administered this compound in doses >10 mg/kg .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is connected to the anabolic pathways of histidine and purines through the this compound intermediate 5-aminothis compound-4-carboxamide ribotide (AICAR), which is synthesized in both routes but used only in purine biosynthesis .
Transport and Distribution
This compound is transported and distributed within cells and tissues in several ways. For instance, it has been found that the proton transport in this compound is dominated by structural diffusion, and the diffusion constant of the proton defect is approximately 8 times higher than the self-diffusion of the this compound molecules .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. For instance, the putative myristoylation and palmitoylation consensus sequence of NtCPK5, a novel calcium-dependent protein kinase from tobacco, suggests that it could be a membrane-anchoring protein .
Preparation Methods
Imidazole can be synthesized through various methods. One of the earliest methods involves the reaction of glyoxal and formaldehyde in the presence of ammonia, a process first reported by Heinrich Debus in 1858 . Modern synthetic routes include the Van Leusen this compound synthesis, which involves the reaction of tosylmethyl isocyanide with aldehydes and amines . Industrial production often employs the Debus-Radziszewski method, which uses 1,2-diketones, aldehydes, and ammonia under acidic conditions .
Chemical Reactions Analysis
Imidazole undergoes a variety of chemical reactions, including:
Oxidation: this compound can be oxidized to form imidazolone derivatives.
Reduction: Reduction of this compound can yield imidazolidine.
Substitution: this compound can undergo electrophilic substitution reactions, particularly at the C-2 position.
Cycloaddition: This compound can participate in [3+2] cycloaddition reactions to form multisubstituted derivatives.
Scientific Research Applications
Imidazole and its derivatives have a wide range of applications in scientific research:
Comparison with Similar Compounds
Properties
IUPAC Name |
1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-3H,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXXELZNTBOGNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2 | |
Record name | IMIDAZOLE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | imidazole | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Imidazole | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
82370-43-2, 227760-40-9, Array | |
Record name | 1H-Imidazole, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82370-43-2 | |
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Record name | 1H-Imidazole, dimer | |
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Record name | Imidazole | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288324 | |
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DSSTOX Substance ID |
DTXSID2029616 | |
Record name | Imidazole | |
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Molecular Weight |
68.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Other Solid, Solid; [Merck Index] Colorless to yellow solid with an amine-like odor; [OECD SIDS] White or light yellow crystals; [Sigma-Aldrich MSDS], Solid, COLOURLESS-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR. | |
Record name | 1H-Imidazole | |
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Record name | Imidazole | |
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Record name | Imidazole | |
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Record name | IMIDAZOLE | |
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Boiling Point |
257 °C, 268 °C | |
Record name | Imidazole | |
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Record name | Imidazole | |
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Flash Point |
145 °C (293 °F) - closed cup, 145 °C c.c. | |
Record name | Imidazole | |
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Solubility |
Very soluble in water, In water, 241 g/100 g at 20 °C, In water, 2060 g/kg H2O at 19 °C, In water, 663 g/L at 20 °C, Very soluble in ethanol; soluble in diethyl ether, acetone, pyridine; slightly soluble in benzene, Solubility in water, g/100ml at 20 °C: 63.3 (good) | |
Record name | Imidazole | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Density |
Density: 1.0303 g/cu m at 101 °C, Relative density (water = 1): 1.03 | |
Record name | Imidazole | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8449 | |
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Vapor Density |
Relative vapor density (air = 1): 2.35 | |
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Vapor Pressure |
0.002 [mmHg], Vapor pressure = 0.327 Pa at 25 °C (2.25X10-2 mm Hg at 25 °C), Vapor pressure, Pa at 20 °C: 0.3 | |
Record name | Imidazole | |
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Color/Form |
Monoclinic prisms from benzene, Colorless crystals, Colorless-yellow solid | |
CAS No. |
288-32-4 | |
Record name | Imidazole | |
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Record name | IMIDAZOLE | |
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Melting Point |
89.52 °C, 90.5 °C, 89 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Imidazole antifungal drugs primarily target the enzyme lanosterol demethylase (CYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis in fungal cell membranes. [] By binding to the heme iron atom of CYP51, these drugs inhibit its function, leading to ergosterol depletion and accumulation of toxic sterol precursors. This disrupts membrane integrity, permeability, and fluidity, ultimately causing fungal cell death. []
ANone: While imidazoles primarily target fungal CYP51, they can also interact with mammalian cytochrome P450 enzymes, albeit with lower affinity. [, , ] This interaction can lead to drug-drug interactions and altered metabolism of other medications. [, ] For example, some imidazoles exhibit both polycyclic aromatic hydrocarbon- and phenobarbital-type induction of phase I and phase II drug-metabolizing enzymes in rat liver microsomes. []
ANone: this compound (C3H4N2) is a five-membered planar aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. It exists in equilibrium between two tautomers due to the migration of the N-H proton. [] this compound is soluble in water and polar organic solvents, and its derivatives are often characterized by NMR and DFT studies. []
ANone: this compound-rich cross-linked polybenzthis compound (PBI) networks show promise as HT-PEMs for fuel cell applications. [] By cross-linking PBI with 2,2'-bis(chloromethyl)-5,5'-bibenzthis compound (BIM-2Cl), the resulting membranes exhibit improved dimensional and mechanical stability, even at high acid doping levels. [] This enhanced stability, coupled with high proton conductivity, makes these membranes suitable for demanding fuel cell environments.
ANone: this compound derivatives, particularly N-heterocyclic carbenes (NHCs) derived from imidazolium salts, have emerged as powerful organocatalysts in a wide range of organic transformations. [, ] These catalysts often operate through nucleophilic activation of substrates, enabling novel synthetic pathways. For example, NHCs are extensively used in reactions like ring-opening polymerizations, Stetter reactions, and benzoin condensations. []
ANone: Copper complexes, particularly cuprous chloride, with N-methylthis compound (NMI) as a ligand exhibit enhanced catalytic activity in the oxidative carbonylation of methanol to dimethyl carbonate (DMC). [] NMI acts as a multifunctional promoter, increasing cuprous chloride solubility in methanol, inhibiting corrosion in the reaction system, and promoting the catalytic cycle. [] This approach offers a more environmentally friendly method for DMC production.
ANone: Computational studies, such as molecular docking and molecular dynamics simulations, provide valuable insights into the binding modes and affinities of this compound-containing molecules with DNA. [, ] For example, studies using aminobenzyl and guanidinium calix[4]arene dimers, containing this compound moieties, have explored their potential as DNA major groove binders. [] These simulations help in understanding the structural features that govern DNA recognition and aid in the rational design of novel DNA-targeting agents.
ANone: Substitutions on the this compound ring significantly impact its biological activity. [, , , , ] The presence of aromatic rings or specific functional groups at the N-1 position often enhances the inhibitory potency against fungal CYP51 and other enzymes. [, ] For instance, bifonazole, with its bulky aromatic substituents, displays potent antifungal activity. [] Conversely, benzimidazoles with aliphatic side chains generally exhibit weaker inhibition. [] These SAR studies are crucial for optimizing the potency and selectivity of this compound-based drugs.
ANone: Studies on 2-aryl benzthis compound derivatives have revealed the significant impact of the 2-aryl substituent on antifouling activity against marine biofilm-forming bacteria. [] Compounds with specific substituents like chlorine or furan demonstrated broad-spectrum antifouling activity against multiple marine fouling species. [] These findings underscore the importance of SAR studies in identifying potent and selective antifouling agents.
ANone: this compound derivatives, particularly those with limited water solubility, may pose challenges in formulation development. [, ] Strategies like co-solvents, surfactants, or cyclodextrin complexation can enhance solubility and bioavailability. [] Additionally, stability under various storage conditions, including temperature, humidity, and light exposure, needs to be carefully evaluated and addressed during formulation optimization.
ANone: this compound antifungals, depending on their structure and formulation, can exhibit variable absorption and distribution profiles. [] While some are well-absorbed orally, others may require topical or intravenous administration. Distribution to various tissues, including the skin, nails, and systemic circulation, is crucial for their efficacy. []
ANone: The anticancer activity of this compound derivatives is frequently assessed using in vitro cell-based assays and in vivo animal models. [, ] Cell lines representing different cancer types, such as melanoma (B16F10), are commonly employed in cytotoxicity assays to determine IC50 values. [] Animal models, often xenograft studies where human cancer cells are implanted into immunocompromised mice, help evaluate the in vivo efficacy and safety of promising this compound candidates.
ANone: Studies comparing the effects of Holothuria arenicola extract (SCE) and this compound carboxamide on melanoma cells revealed that SCE exhibited higher cytotoxicity than this compound carboxamide. [] SCE showed an IC50 of 31 µg/mL, while this compound carboxamide had an IC50 of 1600 µg/mL, suggesting a potentially higher efficacy of SCE against melanoma cells. []
ANone: Resistance to this compound antifungals can arise from various mechanisms, including mutations in the target enzyme CYP51, overexpression of drug efflux pumps, and alterations in ergosterol biosynthesis pathways. [] These mechanisms can develop independently or in combination, leading to reduced drug efficacy.
ANone: A variety of analytical techniques are used for characterizing and quantifying this compound compounds. These include:
- NMR spectroscopy: 1H and 19F NMR are widely used to determine the structure and purity of synthesized this compound derivatives. [, , , ]
- Mass spectrometry: Coupled with techniques like UPLC (Ultra Performance Liquid Chromatography), mass spectrometry is employed for the identification and quantification of this compound compounds in complex mixtures, such as biological samples. []
- X-ray crystallography: This technique provides detailed structural information, including bond lengths and angles, for this compound-containing compounds and their complexes. [, , ]
- UV-Vis Spectroscopy: Utilized for studying the coordination of this compound derivatives to metal centers and investigating their electronic properties. [, ]
ANone: Turbo flow online purification coupled with ultra-performance liquid chromatography-tandem mass spectrometry (TF-UPLC-MS/MS) is a highly sensitive and efficient method for determining trace amounts of this compound pesticide residues in fruits. [] This method allows for the separation, identification, and quantification of multiple this compound pesticides in a single run, ensuring food safety and regulatory compliance.
ANone: Yes, certain this compound derivatives can either induce or inhibit drug-metabolizing enzymes, particularly cytochrome P450 enzymes. [, ] This can lead to drug interactions, altering the metabolism and clearance of co-administered medications. For instance, N-benzylthis compound has been shown to induce cytochrome P450 activity in rat liver microsomes, potentially affecting the metabolism of other drugs. []
ANone: this compound and its derivatives find applications in diverse fields, showcasing their versatility:
- Medicinal chemistry: Imidazoles are core structures in a wide range of pharmaceuticals, including antifungal, antibacterial, and antitumor agents. [, , , ]
- Materials science: this compound-containing polymers are investigated for high-temperature proton exchange membranes in fuel cells, highlighting their potential in energy applications. []
- Catalysis: N-heterocyclic carbenes (NHCs) derived from imidazolium salts have revolutionized organocatalysis, enabling efficient and selective transformations in organic synthesis. [, ]
- Bioinorganic chemistry: this compound mimics the histidine residue in metalloproteins, aiding in understanding enzymatic mechanisms and designing artificial metalloenzymes. []
- Supramolecular chemistry: The ability of this compound to form hydrogen bonds and coordinate with metal ions makes it a valuable building block in supramolecular assemblies and metal-organic frameworks (MOFs). [, ]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.